molecular formula C16H9ClF3N3S B2429024 4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide CAS No. 338418-08-9

4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide

Cat. No.: B2429024
CAS No.: 338418-08-9
M. Wt: 367.77
InChI Key: DBOFCDAHSATZCF-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a useful research compound. Its molecular formula is C16H9ClF3N3S and its molecular weight is 367.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

  • Synthesis Techniques : Studies on the synthesis of related compounds, such as n-Butyl 4-Chlorophenyl Sulfide, provide insights into the methodologies for creating sulfur and halogen compounds, including pyridine derivatives. Such synthesis techniques are pivotal for developing specialized chemicals in various research domains (McWilliams et al., 2003).

  • Polyimide Materials : Research into polyimides containing pyridine and sulfur units explores the synthesis and properties of these materials, which have applications in high-refractive polymers. These polymers exhibit excellent optical properties and have potential uses in advanced material science (Guan et al., 2017).

  • Coordination Chemistry : The study of congested Ru(dps)2 or Ru(dprs)2 cores (where dps = di-2-pyridyl sulfide; dprs = di-2-pyrimidinyl sulfide) in relation to sulfur inversion in N,S-chelate thioethers provides valuable information about the behavior of these compounds in coordination complexes. This research can further our understanding of molecular interactions in inorganic chemistry (Tresoldi et al., 2002).

  • Polyimide Properties : Studies on soluble polyimides with trifluoromethyl pendent groups demonstrate their good solubility and thermal stability, making them suitable for various industrial applications (Kim et al., 2013).

Catalysis and Chemical Reactions

  • Allylation Reactions : The palladium-mediated allylation of thiols, including S-2-pyridyl and S-2-pyrimidyl sulfides, is an important reaction in organic synthesis, yielding various allylic sulfides with potential applications in pharmaceuticals and materials science (Frank & Gais, 1998).

  • Phenyl Rotation in Ligands : Research into restricted phenyl rotation in pyridyl thioether ligands N,S-chelated to congested diiminoruthenium cores provides insight into the dynamics of molecular rotation, which is crucial for understanding reaction mechanisms and designing new catalysts (Baradello et al., 2004).

  • Oxidation Catalysis : The use of oxo-rhenium complexes in the oxidation of alcohols, with specific reference to bis(4-chlorophenyl) sulfoxide, highlights the potential of these complexes in selective oxidation reactions, which are fundamental in organic chemistry and industrial processes (Sousa et al., 2013).

Crystallography and Structural Analysis

  • Crystal Structure Studies : Examination of the crystal structure of related compounds, such as 4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one, provides valuable data on molecular configurations and bonding, which is crucial for the development of new materials and drugs (Guo & Shun, 2004).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3S/c17-10-4-6-11(7-5-10)24-14-9-13(16(18,19)20)22-15(23-14)12-3-1-2-8-21-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFCDAHSATZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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